Lumefantrine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGFOYVTXJFJP-MYYYXRDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046663 | |
| Record name | Lumefantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lumefantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Yellow powder | |
CAS No. |
82186-77-4, 120583-70-2, 120583-71-3 | |
| Record name | Lumefantrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82186-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumefantrine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082186774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lumefantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUMEFANTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38R0JR742 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUMEFANTRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUV4B00D9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUMEFANTRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01NP22J3SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENFLUMETOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lumefantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Elucidation of Antimalarial Action Mechanisms of Lumefantrine
Research into Hemoglobin Metabolism Disruption and Heme Detoxification Interference
During its development within red blood cells, the malaria parasite Plasmodium falciparum degrades host hemoglobin to obtain essential amino acids. patsnap.compatsnap.com This process releases ferriprotoporphyrin IX (also known as hemin (B1673052) or heme), a molecule that is highly toxic to the parasite. patsnap.compatsnap.comresearchgate.net To survive, the parasite must detoxify heme by polymerizing it into an insoluble, non-toxic crystalline structure called hemozoin (also known as malaria pigment). patsnap.compatsnap.comresearchgate.netlshtm.ac.uk
Research suggests that lumefantrine interferes with this vital detoxification pathway. patsnap.compatsnap.comresearchgate.netlshtm.ac.uk It is hypothesized that this compound binds to free hemin within the parasite's food vacuole, forming a complex that disrupts the formation of beta-hematin (synthetic hemozoin). drugbank.compatsnap.comresearchgate.netdroracle.aimims.com This inhibition prevents the polymerization of heme into hemozoin, leading to an accumulation of the toxic free heme within the parasite. patsnap.compatsnap.com The buildup of toxic heme is believed to cause oxidative damage to the parasite's membranes and other critical structures, ultimately resulting in parasite death. patsnap.com
Studies have investigated the interaction between this compound and hemin. While the exact molecular interactions are complex and not fully understood, the disruption of heme polymerization is considered a central aspect of this compound's antimalarial activity. patsnap.com
Studies on Inhibition of Nucleic Acid and Protein Biosynthesis
Beyond its impact on heme detoxification, available data suggest that this compound also interferes with the parasite's nucleic acid and protein synthesis. drugbank.comnih.govdroracle.aimims.commedscape.comfda.gov Both nucleic acid and protein synthesis are fundamental processes for parasite growth and replication.
Research indicates that this compound, along with its common partner drug artemether (B1667619), inhibits these biosynthetic pathways. medscape.comfda.gov Studies measuring the incorporation of labeled precursors, such as ³H-hypoxanthine, have been used to assess the activity of antimalarial drugs against the erythrocytic stages of P. falciparum. fda.gov These studies have shown that this compound is active against P. falciparum and contributes to the inhibition of nucleic acid and protein synthesis. drugbank.comnih.govdroracle.aimims.commedscape.comfda.gov
Investigation of Differential Onset of Action within Combination Therapies
This compound is typically used in combination with artemether in ACTs, leveraging the distinct pharmacokinetic and pharmacodynamic properties of the two drugs to achieve high cure rates and minimize the development of resistance. nih.govwikipedia.orgdroracle.ainih.govresearchgate.netmalariaconsortium.org A key aspect of this combination is the differential onset of action between artemether and this compound. wikipedia.orgresearchgate.netdroracle.aidrugbank.com
Artemether is a fast-acting artemisinin (B1665778) derivative that provides rapid reduction in parasite biomass and quick symptomatic relief. drugbank.comnih.govwikipedia.orgdroracle.aidrugbank.com It is rapidly absorbed and cleared from the body, with a short half-life. drugbank.comnih.govwikipedia.orgdroracle.ai In contrast, this compound has a slower onset of action but a significantly longer elimination half-life, typically ranging from 3 to 6 days. nih.govwikipedia.orgdroracle.aimims.comnih.gov
This difference in pharmacokinetic profiles leads to a sequential action against the parasite. Artemether rapidly clears the majority of the parasites, particularly the early developmental stages. patsnap.comdroracle.ai this compound, with its prolonged presence in the bloodstream, is thought to eliminate any residual parasites that survive the initial artemether exposure, thereby reducing the risk of recrudescence. drugbank.comnih.govpatsnap.comwikipedia.orgdroracle.aidrugbank.com This complementary action is crucial for the high efficacy of artemether-lumefantrine combinations against P. falciparum, including drug-resistant strains. droracle.aidrugbank.com
Studies comparing artemether-lumefantrine with other ACT regimens have sometimes observed differences in outcomes such as gametocyte carriage dynamics, which may be influenced by the differential pharmacodynamic properties and dosing schedules of the partner drugs. scielo.org.za The longer half-life of this compound compared to other partner drugs like piperaquine (B10710) can influence the duration for which suppressive drug concentrations are maintained. nih.gov
The differential onset and duration of action between artemether and this compound provide a robust approach to treating malaria, with artemether providing rapid clearance and this compound offering sustained activity to prevent relapse. drugbank.comnih.govpatsnap.comwikipedia.orgdroracle.aidrugbank.com
Pharmacokinetic and Pharmacodynamic Research of Lumefantrine
Absorption Dynamics and Bioavailability Determinants
Lumefantrine is absorbed from the gastrointestinal tract, typically with a lag time of up to 2 hours, and peak plasma concentrations are generally observed around 6-8 hours after administration. mims.comnih.govwho.int The absorption of this compound is characterized by significant variability, particularly in patients with acute malaria. nih.gov
Influence of Dietary Lipids on Oral Bioavailability
A critical determinant of this compound's oral bioavailability is the co-administration of food, especially dietary fat. springermedizin.demims.comnih.govdiva-portal.orguva.nlresearchgate.netresearchgate.net Studies in healthy volunteers have shown that administering artemether-lumefantrine with a high-fat meal can increase the bioavailability of this compound by as much as 16-fold compared to the fasted state. springermedizin.dewho.intuva.nlacs.orgwho.intnih.gov This substantial enhancement is attributed to this compound's highly lipophilic nature. diva-portal.orgresearchgate.net Even a small amount of fat, such as 1.2 grams (equivalent to approximately 36 mL of soya milk), has been found sufficient to achieve a significant increase in this compound exposure, reaching about 90% of the maximum effect observed with higher fat content. springermedizin.deresearchgate.net In patients with malaria, the increase in bioavailability with food intake is typically less pronounced, around two-fold, likely due to reduced food intake and lower fat content in meals consumed during acute illness. who.intwho.int Resuming normal food intake as patients recover contributes to improved this compound absorption. nih.gov
Table 1: Influence of Food on this compound Bioavailability in Healthy Volunteers
| Food Condition | Relative Bioavailability Increase (vs. Fasted) | Source |
| High-fat meal | Up to 16-fold | springermedizin.deuva.nl |
| Light meal | 48% (estimated mean increase) | nih.gov |
| Normal meal | 108% (estimated mean increase) | nih.gov |
| 1.2g fat (soya milk) | ~90% of maximum effect | springermedizin.deresearchgate.net |
Variability in Absorption Profiles
Beyond the influence of food, this compound absorption exhibits marked variability between individuals and between doses in the same individual, particularly during the acute phase of malaria. nih.govacs.org The coefficient of variation for the fraction of drug absorbed can be as high as 150% during acute malaria, although this variability tends to decrease with successive doses as patients recover and their food intake improves. nih.gov Factors such as disease-induced changes in intestinal absorption or the absence of concomitant fat intake contribute to this variability. nih.gov Studies have also explored the impact of different formulations, with some novel solid dispersion formulations showing potential for increased bioavailability even in a fasted state, which could help reduce interindividual variability. acs.org
Distribution and Protein Binding Investigations
This compound is highly bound to plasma proteins, with approximately 99.7% protein binding reported. drugbank.commims.comnih.govunboundmedicine.com This high degree of protein binding is primarily to plasma lipoproteins and fat. diva-portal.orgresearchgate.net In vitro studies on blood distribution indicate that a significant portion of this compound is bound to high-density lipoproteins (HDL) (77%), with lesser binding to low-density lipoproteins (LDL) (7.3%) and very low-density lipoproteins (VLDL) (6.6%). nih.gov A negligible fraction is bound to albumin and alpha-1-acid glycoprotein. nih.gov The fraction of this compound found within erythrocytes is around 10%. nih.gov
Metabolism and Active Metabolite Characterization
This compound undergoes extensive metabolism in the liver. drugbank.comunboundmedicine.com The primary metabolic pathway involves N-debutylation. nih.gov
Role of Cytochrome P450 Enzymes (CYP3A4) in this compound Metabolism
The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme system, with a major role attributed to CYP3A4. drugbank.commims.comdiva-portal.orgunboundmedicine.comnih.govjcimcr.orgresearchgate.netnih.govwho.intdndi.org CYP3A5 isoenzyme also contributes to this compound metabolism. diva-portal.orgspringermedizin.de Genetic polymorphisms in CYP3A4 and CYP3A5 genes have been investigated for their potential influence on this compound plasma concentrations and treatment response. diva-portal.orgresearchgate.netspringermedizin.de For example, the CYP3A4∗1B polymorphism has been associated with altered metabolism of this compound. diva-portal.org
Desbutyl-lumefantrine Pharmacokinetics and Contribution to Antimalarial Activity
The major metabolite of this compound found in plasma is desbutyl-lumefantrine (also known as N-desbutyl-lumefantrine or desbutyl-benflumetol). drugbank.commims.comwho.intwho.intnih.govjcimcr.orgresearchgate.netspringermedizin.dejcimcr.orgnih.gov This metabolite is formed through the action of CYP3A4. nih.govjcimcr.orgresearchgate.net While desbutyl-lumefantrine is considered an active metabolite with antimalarial activity, its systemic exposure is significantly lower than that of the parent compound, typically ranging from <1/100 to 1/10 of this compound exposure. jcimcr.orgjcimcr.org Despite lower systemic concentrations, some data suggest that desbutyl-lumefantrine may possess more potent antimalarial activity in vitro than this compound. jcimcr.orgjcimcr.orgnih.govtandfonline.com
Table 2: Comparison of this compound and Desbutyl-lumefantrine Exposure
| Compound | Systemic Exposure (relative to this compound) | In vitro Antimalarial Activity (relative to this compound) |
| This compound | High | - |
| Desbutyl-lumefantrine | Low (<1/100 to 1/10 of this compound) | Potentially more potent |
Elimination Kinetics
This compound is characterized by slow elimination from the body. diva-portal.orgasm.orgspringermedizin.depharmgkb.org The terminal elimination half-life of this compound in malaria patients typically ranges from 3 to 6 days. wikipedia.orgpharmgkb.org Some studies in malaria patients have reported a terminal elimination half-life of 3 to 4 days. asm.orgspringermedizin.deresearchgate.net In healthy volunteers, the elimination appears to be slower, with a reported terminal half-life of 6 days in some studies, although other reports suggest 2-3 days in healthy volunteers versus 4-6 days in malaria patients. diva-portal.orgspringermedizin.de The slow elimination of this compound is considered important for clearing residual parasites after the rapidly eliminated artemether (B1667619) has been cleared, thereby preventing recrudescence. diva-portal.orgspringermedizin.depharmgkb.org
The pharmacokinetics of this compound can be described by a one-compartment model with an absorption lag time, although a two-compartment model with a slower terminal phase might provide a better description of elimination according to some studies, particularly for characterizing later concentrations. asm.org The apparent oral clearance of this compound has been estimated in population PK analyses, with a typical value of 77 ml/h/kg reported in one study involving children. asm.org This value falls within the range of 40 to 200 ml/h/kg reported in adults. asm.org
Variability in the fraction of drug absorbed can significantly influence this compound pharmacokinetics. nih.gov During acute malaria, there can be marked variability in absorption, which tends to decrease with clinical recovery, partly due to the resumption of food intake. nih.gov Food intake significantly enhances the bioavailability of this compound. springermedizin.depharmgkb.orgresearchgate.netnih.gov
Pharmacokinetic-Pharmacodynamic Relationship Modeling
Understanding the relationship between this compound exposure and its antimalarial effect is key to optimizing treatment strategies. PK-PD modeling aims to characterize how drug concentrations in the body relate to therapeutic outcomes. iddo.org
Correlation of this compound Plasma Concentrations with Therapeutic Response
Research has consistently shown a correlation between this compound plasma concentrations and therapeutic response in malaria patients. pharmgkb.orgiddo.orgoup.comnih.gov The area under the plasma this compound concentration-time curve (AUC) is considered a significant pharmacokinetic determinant of therapeutic response. pharmgkb.orgoup.com Day 7 plasma this compound concentration has been identified as a useful surrogate marker for AUC and a good predictor of treatment outcome. pharmgkb.orgoup.comnih.gov
Studies have investigated specific day 7 this compound concentration thresholds associated with therapeutic efficacy. A day 7 concentration of less than 280 ng/ml has been identified as a useful predictor of treatment failure in areas with multidrug-resistant parasites. nih.govspringermedizin.de Another threshold of ≥ 200 ng/ml on day 7 has been associated with high cure rates in the general population with uncomplicated malaria, particularly if baseline parasitemia is below a certain level. nih.govresearchgate.net However, the predictive value of these cut-off values may vary depending on the region and patient population. researchgate.net For instance, in some studies in children, day 7 this compound concentrations below 175 ng/mL or 200 ng/mL were not consistently associated with treatment failure. diva-portal.orgresearchgate.net
Lower this compound exposure, as indicated by lower day 7 concentrations, has been linked to an increased risk of recrudescence. oup.comnih.gov For example, patients with day 7 this compound levels below 175 ng/mL were significantly more likely to experience recrudescence. oup.com Patients who experienced recrudescent infections had notably lower median plasma this compound levels on day 7 compared to those successfully treated. oup.com
Factors such as age, body weight, baseline parasitemia, and nutritional status can influence day 7 this compound concentrations and thus potentially impact treatment outcome. nih.govresearchgate.netnih.gov
Here is a table summarizing some reported Day 7 this compound Concentration thresholds and their association with outcome:
| Day 7 this compound Concentration Threshold | Associated Outcome | Source |
| < 280 ng/mL | Predictor of treatment failure | nih.govspringermedizin.de |
| ≥ 200 ng/mL | High cure rates | nih.govresearchgate.net |
| < 175 ng/mL | Increased risk of recrudescence | oup.com |
Predictive Value of Time Above Minimum Inhibitory Concentration (MIC)
The concept of "time above MIC" is a key pharmacodynamic parameter that relates the duration for which drug concentrations remain above the minimum concentration required to inhibit parasite growth to the therapeutic effect. For this compound, maintaining concentrations above the in vivo MIC is considered crucial for eliminating residual parasites and preventing recrudescence. nih.govnih.gov
Studies have estimated the in vivo MIC of this compound. Predicted MIC values between 164 ng/mL and 182 ng/mL have been reported, which align with previously defined day 7 cut-off values associated with therapeutic efficacy. nih.gov The duration for which plasma this compound concentrations exceed the putative in vivo MIC is directly related to the likelihood of cure. nih.govnih.gov Longer times above the MIC are associated with lower chances of recrudescence. nih.govnih.gov
Higher dose regimens have been shown to result in longer durations for which plasma this compound concentrations exceed the in vivo MIC, contributing to higher cure rates. nih.govresearchgate.net
Population Pharmacokinetic-Pharmacodynamic Meta-Analyses
Population PK-PD meta-analyses combine data from multiple studies to develop comprehensive models that describe drug behavior and its relationship to outcomes across diverse patient populations. iddo.orgasm.orgiddo.orgmsf.org These analyses are valuable for identifying factors that influence this compound PK and PD and for informing dose optimization strategies. iddo.orgiddo.orgmsf.org
Large meta-analyses have pooled individual patient data to investigate this compound PK-PD relationships. iddo.orgasm.orgiddo.orgmsf.org One such meta-analysis included data from over 4,000 patients, analyzing this compound concentration-time data, clinical covariates, and outcome data. iddo.orgmsf.org These studies have confirmed that lower this compound exposures are observed in certain vulnerable populations, such as young children (particularly those underweight for age) and pregnant women during their second and third trimesters, when treated with standard regimens. nih.govnih.goviddo.orgmsf.org
Population PK-PD modeling has been used to understand how factors like body weight, pregnancy, and baseline parasite density influence this compound levels. iddo.org These models can then be used for in silico dose optimization simulations to predict the effectiveness of alternative dosing regimens in different patient groups. iddo.orgiddo.orgmsf.org For example, simulations have suggested that extended or intensified dosing regimens might be more efficacious in young children and pregnant women to achieve adequate this compound exposure. msf.org
Meta-analyses have also investigated drug-drug interactions affecting this compound exposure. A population PK meta-analysis found that coadministration with certain antiretroviral therapies (ART) can significantly alter this compound exposure, with some ART regimens increasing exposure and others decreasing it. asm.org These findings highlight the importance of considering potential drug interactions when prescribing this compound, particularly in HIV-coinfected individuals. asm.org
| Patient Population / Factor | Effect on Day 7 this compound Concentration (compared to non-pregnant adults) | Source |
| Children weighing < 15 kg | 24.2% lower | msf.org |
| Children weighing 15-25 kg | 13.4% lower | msf.org |
| Pregnant women | 20.2% lower | msf.org |
| Underweight-for-age children (<3 years) | 23-53% lower than adequately nourished children/adults | nih.gov |
| Unsupervised treatment | 44% lower | nih.gov |
| Efavirenz-based ART | Decreased by 47% | asm.org |
| Rifampin-based treatment | Decreased by 59% | asm.org |
| Lopinavir-ritonavir-based ART | Increased 3.4-fold | asm.org |
Investigations into Antimalarial Resistance Mechanisms Involving Lumefantrine
Plasmodium falciparum Multidrug Resistance Protein 1 (Pfmdr1) Research
The Plasmodium falciparum multidrug resistance protein 1 (Pfmdr1) gene is a well-established marker associated with resistance to various antimalarial drugs, including lumefantrine nih.govnih.gov. Investigations into the role of Pfmdr1 in this compound resistance have explored both variations in the number of copies of the gene and specific changes in its amino acid sequence.
Gene Copy Number Variations and this compound Susceptibility
Increased copy number of the Pfmdr1 gene has been linked to reduced susceptibility to this compound nih.gov. Studies conducted in various geographic regions, such as Cambodia, have demonstrated a correlation between an elevated Pfmdr1 copy number and diminished efficacy of artemether-lumefantrine (AL) treatment nih.gov. While an increased Pfmdr1 copy number is associated with reduced susceptibility in laboratory or in vitro settings, it does not consistently result in clinical treatment failure with AL. nih.gov This suggests that other factors may influence treatment outcome or that AL can still be effective despite a degree of reduced susceptibility linked to Pfmdr1 amplification. nih.gov Nevertheless, an increased Pfmdr1 copy number is considered a marker for reduced this compound susceptibility in certain epidemiological contexts.
Chloroquine (B1663885) Resistance Transporter (Pfcrt) Gene Mutations and this compound Efficacy
Mutations in the Plasmodium falciparum chloroquine resistance transporter (Pfcrt) gene are primarily known for their role in conferring resistance to chloroquine nih.gov. However, these mutations can also impact the susceptibility of the parasite to other antimalarial drugs, including this compound nih.gov. The Pfcrt K76T mutation, a key marker for chloroquine resistance, is generally associated with increased susceptibility to this compound nih.gov. This observation highlights the complex interplay between mutations in different genes, such as Pfcrt and Pfmdr1, in determining the complete drug resistance profile of a P. falciparum isolate nih.gov.
Research on the Emergence and Spread of this compound Resistance in Endemic Regions
Monitoring the prevalence and trends of genetic markers associated with altered this compound susceptibility, such as Pfmdr1 gene copy number variations and specific Pfmdr1 and Pfcrt mutations, is essential for tracking the emergence and spread of this compound resistance in areas where malaria is endemic nih.govnih.gov. Studies in various endemic regions, including countries in Southeast Asia (e.g., Cambodia, Vietnam, Thailand) and Africa (e.g., Tanzania, Uganda, Democratic Republic of Congo), have investigated the distribution and changes in frequency of these genetic markers nih.govnih.gov. While artemether-lumefantrine (AL) remains largely effective in many parts of the world, there are ongoing concerns about the potential emergence and spread of resistance, particularly in areas where resistance to artemisinin (B1665778) is present nih.gov. An increase in Pfmdr1 copy number has been noted in some regions experiencing declining AL efficacy or where artemisinin resistance is prevalent nih.gov. The spread of specific Pfmdr1 and Pfcrt alleles that are associated with altered this compound susceptibility is closely monitored to assess the risk of resistance disseminating further nih.gov. The emergence of artemisinin resistance can potentially exert increased selective pressure on the partner drug, this compound, which could accelerate the development and spread of this compound resistance.
In Vitro and In Vivo Resistance Studies and Models
Both in vitro and in vivo studies are employed to investigate this compound resistance. In vitro studies involve testing the susceptibility of laboratory-adapted or clinical isolates of Plasmodium falciparum to this compound under controlled laboratory conditions nih.gov. These studies often quantify susceptibility by determining the Inhibitory Concentration 50 (IC50), which is the concentration of the drug required to inhibit parasite growth by 50%. In vivo studies, which include clinical trials and ongoing efficacy surveillance, evaluate the effectiveness of this compound-containing treatments in patients infected with malaria nih.gov. Animal models, frequently utilizing rodents infected with Plasmodium species, also serve as valuable tools for studying this compound efficacy and exploring resistance mechanisms. Comparing in vitro susceptibility data with clinical outcomes observed in vivo helps researchers understand the practical significance of identified resistance markers nih.gov. Research has shown that P. falciparum isolates with an increased Pfmdr1 copy number tend to exhibit higher in vitro IC50 values for this compound, indicating reduced susceptibility. However, the relationship between in vitro susceptibility and clinical treatment success can be complex and influenced by various host-related factors, such as the patient's immune status and the pharmacokinetic properties of the drug within the body nih.gov.
Compound and Organism Information
| Name | PubChem CID |
| This compound | 6437380 |
| Plasmodium falciparum | 5833 |
Clinical Efficacy and Effectiveness Research of Lumefantrine Containing Regimens
Efficacy Against Plasmodium falciparum Malaria
Research consistently demonstrates the high efficacy of lumefantrine, primarily in combination with artemether (B1667619), against uncomplicated Plasmodium falciparum malaria. springermedizin.deajtmh.orgplos.orgplos.org Studies conducted across various geographical regions, including Colombia, Ethiopia, Tanzania, and the Ivory Coast, have reported high adequate clinical and parasitological response (ACPR) rates following treatment with AL. springermedizin.deajtmh.orgplos.orgoup.comparasite-journal.orgmdpi.com
Analysis of Parasitological and Clinical Response Rates
Clinical trials evaluating AL for P. falciparum malaria have shown high parasitological cure rates. In a study in Choco, Colombia, the uncorrected ACPR rate was 98.8%, and the PCR-corrected ACPR rate was 100%. ajtmh.org Research in Southwestern Ethiopia reported PCR-uncorrected and PCR-corrected cure rates of 94.4% and 97.8%, respectively. springermedizin.de Another study in Metehara, Ethiopia, found PCR-uncorrected and PCR-corrected cure rates of 97.6% and 98.8% in per-protocol analysis. plos.org In Tanzania, PCR-corrected Kaplan-Meier efficacies ranged from 89.9% to 98.9% across different regions in 2022. oup.comnih.gov A meta-analysis of studies in the Ivory Coast between 2009 and 2016 showed PCR-corrected ACPR rates at day 28 of over 95% for AL in both intention-to-treat and per-protocol analyses. mdpi.com
The following table summarizes some reported ACPR rates:
| Study Location | Analysis Type | PCR Correction | ACPR Rate (%) | Confidence Interval (95%) | Follow-up Day |
| Choco, Colombia | Valid endpoint | Uncorrected | 98.8 | 93.5–100 | 28 |
| Choco, Colombia | Valid endpoint | PCR-corrected | 100 | 95.7–100 | 28 |
| Southwestern Ethiopia | Per-protocol | Uncorrected | 94.4 | 88.0–97.9 | 28 |
| Southwestern Ethiopia | Per-protocol | PCR-corrected | 97.8 | 92.8–99.6 | 28 |
| Metehara, Ethiopia | Per-protocol | Uncorrected | 97.6 | 93.6–99.5 | 28 |
| Metehara, Ethiopia | Per-protocol | PCR-corrected | 98.8 | 93.5–100 | 28 |
| Pwani, Tanzania | Kaplan-Meier | PCR-corrected | 89.9 | N/A | 28 |
| Kigoma, Tanzania | Kaplan-Meier | PCR-corrected | 95.0 | N/A | 28 |
| Tanga, Tanzania | Kaplan-Meier | PCR-corrected | 94.4 | N/A | 28 |
| Morogoro, Tanzania | Kaplan-Meier | PCR-corrected | 98.9 | N/A | 28 |
| Ivory Coast (2009-2016) | Intention-to-treat | PCR-corrected | 96.59 | N/A | 28 |
| Ivory Coast (2009-2016) | Per-protocol | PCR-corrected | 99.48 | N/A | 28 |
Kinetics of Parasite Clearance and Fever Clearance
AL treatment typically leads to rapid parasite and fever clearance. springermedizin.deplos.orgplos.org In a study in Southwestern Ethiopia, 88.8% of subjects cleared parasites by day 1, and all cleared by day 3. springermedizin.de In Metehara, Ethiopia, all patients achieved complete recovery from asexual parasitemia and fever by day 3. springermedizin.de Research in northwest Ethiopia showed that 100% of participants cleared parasitemia and fever by day 3. plos.org A pooled analysis indicated that the median time to parasite clearance was 42.3 hours in adults and 35.3 hours in children. semanticscholar.org Parasite clearance was achieved within 48 hours in 78.6% of adults and 90.3% of children in the modified intent-to-treat population. semanticscholar.org The median time to fever clearance was shorter in children (7.9 hours) compared to adults (28.5 hours). semanticscholar.org
Efficacy Against Non-Falciparum Plasmodium Species and Mixed Infections
While primarily used for P. falciparum, studies have also investigated the efficacy of AL against non-falciparum Plasmodium species and mixed infections. A prospective study in Gabon assessed AL efficacy against P. malariae, P. ovale (including P. ovale curtisi and P. ovale wallikeri), and mixed Plasmodium infections. nih.govresearchgate.net This study demonstrated satisfactory antimalarial activity, with per-protocol efficacies ranging from 90% to 100% against these species and mixed infections on days 28 and 42. nih.govresearchgate.net Specifically, day 42 ACPR rates were 100% for P. malariae and P. ovale curtisi, and 90.9% for P. ovale wallikeri. nih.govresearchgate.net Another study in Papua New Guinea found that AL provided a rapid clinical response against both P. falciparum and P. vivax malaria, although it was associated with a higher rate of P. vivax recurrent clinical episodes between days 28 and 42. nih.govoup.comoup.com This highlights that while effective against the blood stages of P. vivax, AL does not target the hypnozoites responsible for relapses. vivaxmalaria.org
Factors Influencing Clinical Outcomes in Research Settings
Several factors can influence the clinical outcomes of this compound-containing regimens in research settings.
Baseline Parasitemia Levels and Treatment Response
Baseline parasitemia levels have been shown to influence treatment response. High baseline parasitemia has been associated with a higher risk of recrudescence. nih.gov In a pooled analysis, the median time to fever clearance was shorter in patients with a baseline parasite count ≤ 100,000/µL compared with those with a baseline count > 100,000/µL. semanticscholar.org A study in Dembia District noted that all patients with fever on days 2 and 3 had high parasitemia grades at the time of enrollment. dovepress.com
Patient Age and Body Weight Considerations in Efficacy
Patient age and body weight can also play a role in the efficacy of AL. Studies have investigated the efficacy in different age groups, including young children. oup.comnih.govoup.comoup.comresearchgate.netoup.com While AL has been shown to be efficacious in children, including those under 5 years old, some research suggests that drug exposure might differ based on age and weight. nih.govresearchgate.net For instance, very young children (<3 years) and underweight-for-age children may have lower this compound concentrations, which can be associated with a higher risk of recrudescence. nih.gov However, a study in Gabon found AL to be equally efficacious in high-risk (children <5 years) and low-risk populations, although confidence intervals were larger for subgroups due to smaller sample sizes. asm.org
Geographic and Transmission Intensity Variations in Efficacy
The efficacy of this compound, as part of AL, can vary geographically and is influenced by the intensity of malaria transmission. Studies have been conducted in diverse settings to assess these variations.
In Tanzania, for instance, a study in 2022 evaluated the efficacy of AL in four different regions. The PCR-corrected Kaplan-Meier efficacies varied, with 89.9% in Pwani, 95.0% in Kigoma, 94.4% in Tanga, and 98.9% in Morogoro. The efficacy in Pwani fell below the 90% threshold recommended by the WHO for continued use of a first-line treatment, highlighting potential geographic variations within a single country. oup.comnih.gov These findings suggest the importance of regional monitoring of AL efficacy.
Research in Ghana has also explored the effectiveness of AL in areas with differing transmission intensities. A study found that AL remained highly effective in a southern site (low transmission) with a 100% cure rate, but was suboptimal at a northern site (high transmission) with a PCR-corrected cure rate of 89.4%. springermedizin.de This indicates that transmission intensity can influence the effectiveness of AL in practice.
In Angola, studies have reported AL efficacy below 90% in certain provinces, underscoring the need for routine surveillance. nih.govresearchgate.net For example, in 2019, AL efficacy in Lunda Sul was below the 90% WHO threshold. researchgate.net Molecular surveillance in Angola in 2023 revealed significant geographic variation in resistance markers, including the widespread presence of the mdr1 N86 genotype, which is linked to reduced this compound susceptibility. nih.gov
In contrast, a study in pregnant women in northwestern Thailand showed that the efficacy of the standard six-dose AL regimen was lower than 7-day artesunate (B1665782) monotherapy and considered unsatisfactory for general deployment in that geographic area, likely due to low drug concentrations in later pregnancy. plos.orgnih.gov
These studies collectively emphasize that while AL is broadly efficacious, its effectiveness can be influenced by geographic location and the intensity of malaria transmission, necessitating localized monitoring and evaluation.
Here is a summary of some geographic efficacy data:
| Region/Country | Study Period | PCR-Corrected Efficacy (%) | WHO Threshold Met? | Source |
| Tanzania (Pwani) | 2022 | 89.9 | No | oup.comnih.gov |
| Tanzania (Kigoma) | 2022 | 95.0 | Yes | oup.comnih.gov |
| Tanzania (Tanga) | 2022 | 94.4 | Yes | oup.comnih.gov |
| Tanzania (Morogoro) | 2022 | 98.9 | Yes | oup.comnih.gov |
| Ghana (Northern) | - | 89.4 | No | springermedizin.de |
| Ghana (Southern) | - | 100 | Yes | springermedizin.de |
| Angola (Lunda Sul) | 2019 | <90 | No | researchgate.net |
| Ethiopia (Pooled) | 2010-2017 | 98.2 | Yes | doaj.org |
| Ethiopia (Pooled) | 2004-2020 | 98.7 | Yes | nih.govspringermedizin.de |
| Thailand (NW, Pregnant Women) | - | 81.2 - 82.0 | No | plos.orgnih.gov |
Systematic Reviews and Meta-Analyses of Efficacy Studies
Systematic reviews and meta-analyses provide a broader perspective on the efficacy of this compound-containing regimens by synthesizing data from multiple studies.
A systematic review and meta-analysis focusing on the effect of dose on AL efficacy, which pooled individual patient data from 61 studies conducted between 1998 and 2012, found a PCR-adjusted therapeutic efficacy of 97.6% at day 28 and 96.0% at day 42. iddo.org This large analysis provided valuable insights into factors influencing efficacy across a wide range of settings.
A systematic review and meta-analysis investigated the relative effects of AL and non-artemisinin antimalarials on gametocyte carriage and transmission of Plasmodium falciparum. It found that AL was superior to non-ACTs in reducing gametocytemia. oup.com
A large pooled analysis of individual pharmacokinetic-pharmacodynamic data from patients treated with AL for uncomplicated Plasmodium falciparum malaria aimed to define therapeutic day 7 this compound concentrations and identify patient factors affecting these concentrations and efficacy. This analysis, including data from 21 studies and 2,787 patients, found that recrudescence was associated with low day 7 this compound concentrations and high baseline parasitemia. dndi.org The highest risk of recrudescence was observed in areas of emerging artemisinin (B1665778) resistance and very low transmission intensity. dndi.org
These systematic reviews and meta-analyses generally support the high efficacy of AL across various populations and geographic areas, while also highlighting factors that can influence outcomes, such as transmission intensity, patient characteristics, and drug concentrations.
Here is a summary of findings from some systematic reviews and meta-analyses:
| Review Focus | Study Period (Included Studies) | Key Finding (Efficacy) | Source |
| AL efficacy in Ethiopia | 2010-2017 | PCR-corrected cure rate: 98.2% (28 days) | doaj.org |
| AL efficacy in Ethiopia | 2004-2020 | PCR-corrected pooled treatment success: 98.7% | nih.govspringermedizin.de |
| Effect of dose on AL efficacy (Pooled analysis) | 1998-2012 | PCR-adjusted efficacy: 97.6% (Day 28), 96.0% (Day 42) | iddo.org |
| AL vs other ACTs in Sub-Saharan Africa | 2010-2020 | PCR-corrected cure rate for AL: 98% (Per protocol) | plos.orgnih.govplos.org |
| AL effect on gametocyte carriage/transmission | - | AL superior to non-ACTs in reducing gametocytemia | oup.com |
| This compound PK/PD and efficacy (Pooled analysis) | - | Recrudescence associated with low day 7 this compound concentrations and high parasitemia | dndi.org |
Drug Drug Interaction Studies of Lumefantrine
Interactions with Antiretroviral Therapies (ART)
The co-administration of artemether-lumefantrine with antiretroviral therapies is common in regions where malaria and HIV are co-endemic, leading to potential pharmacokinetic drug interactions nih.govoup.comnih.gov.
Impact of CYP3A4 Inducers (e.g., Efavirenz (B1671121), Nevirapine) on Lumefantrine Exposure
Efavirenz and nevirapine (B1678648) are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that are known inducers of CYP3A4 and CYP2B6 oup.com. Co-administration with these ART drugs can lead to decreased exposure to this compound.
Studies have shown that efavirenz significantly reduces this compound exposure. In HIV-infected adults, co-administration with efavirenz resulted in a significant reduction in this compound Cmax and AUC nih.gov. One study reported a median this compound Cmax of 6331 ng/mL and AUC of 124381 ng·h/mL when co-administered with efavirenz, compared to 8737 ng/mL and 280370 ng·h/mL without efavirenz (P = 0.03 for Cmax, P < 0.01 for AUC) nih.gov. A population pharmacokinetic meta-analysis indicated that this compound exposure decreased by 47% with efavirenz-based ART asm.org. This reduction in exposure may increase the risk of malaria treatment failure asm.orgoup.comnih.gov.
Nevirapine's impact on this compound exposure has shown some variability across studies nih.gov. While some studies in adults reported a non-significant reduction in this compound Cmax and AUC with nevirapine co-administration nih.gov, others have shown an unexpected increase in this compound exposure asm.orgi-base.infodiva-portal.org. For instance, one study in HIV-infected patients showed median day 7 this compound concentrations of 622 ng/mL in the nevirapine group compared to 336 ng/mL in ART-naïve patients (P = 0.0002) i-base.infodiva-portal.org. Another study in children on nevirapine-based ART reported a significant increase in this compound exposure (AUC0-120hr: 123% increase, P<0.001; Cday7: 116% increase, P<0.001; Cmax: 95% increase, P<0.001) plos.org. Despite some findings of increased exposure, nevirapine is also a CYP3A4 inducer, and some research suggests it can lead to decreased this compound bioavailability nih.gov. The mechanism for the observed increase in some studies remains to be fully elucidated asm.orgi-base.infodiva-portal.org.
The following table summarizes some findings on the impact of efavirenz and nevirapine on this compound exposure:
| Co-administered ART | Patient Population | This compound AUC Change | This compound Cmax Change | Source |
| Efavirenz | HIV-infected adults | Decreased (47% reduction) | Decreased | asm.orgnih.gov |
| Nevirapine | HIV-infected adults | Non-significantly reduced or increased | Non-significantly reduced or similar | nih.govasm.orgi-base.infodiva-portal.orgasm.org |
| Nevirapine | HIV-infected children | Increased (123% increase in AUC0-120hr) | Increased (95% increase) | plos.org |
Impact of CYP3A4 Inhibitors (e.g., Lopinavir-Ritonavir) on this compound Exposure
Lopinavir, co-administered with ritonavir (B1064) (LPV/r) to boost its levels, is a protease inhibitor and a potent inhibitor of CYP3A4 nih.govnih.govguidetopharmacology.orgebi.ac.uk. Co-administration of LPV/r with artemether-lumefantrine significantly increases this compound exposure. oup.comi-base.infohiv-druginteractions.orgnih.goviddo.orgscispace.com.
Studies have consistently shown substantial increases in this compound AUC and Cmax when co-administered with LPV/r. In HIV-uninfected healthy volunteers, LPV/r resulted in a 2-3-fold increase in this compound AUC i-base.infohiv-druginteractions.org. In HIV-infected adults, co-administration with LPV/r significantly increased this compound Cmax and AUC oup.comnih.govscispace.com. One study reported median this compound Cmax and AUC increases from 2532 ng/mL and 41119 ng·h/mL without LPV/r to 7097 ng/mL and 199678 ng·h/mL with LPV/r, respectively (P < 0.01 for both) oup.comnih.govscispace.com. Another study in HIV-infected patients showed median day 7 this compound concentrations were almost 10-fold higher in the LPV/r group compared to antiretroviral-naïve patients (3170 ng/mL versus 336 ng/mL; p = 0.0001), with AUC and Cmax increased five-fold and three-fold, respectively iddo.org. A population pharmacokinetic meta-analysis found that this compound exposure increased 3.4-fold with LPV/r-based ART asm.org.
The following table illustrates the significant increase in this compound exposure with LPV/r co-administration:
| Co-administered ART | Patient Population | This compound AUC Change | This compound Cmax Change | Source |
| Lopinavir-Ritonavir | HIV-uninfected healthy volunteers | Increased (2-3-fold) | Trend towards increase (1.4-fold) | i-base.infohiv-druginteractions.org |
| Lopinavir-Ritonavir | HIV-infected adults | Increased (approx. 5-fold) | Increased (approx. 3-fold) | oup.comnih.goviddo.orgscispace.com |
| Lopinavir-Ritonavir | Population PK meta-analysis | Increased (3.4-fold) | Not specified in abstract | asm.org |
Pharmacokinetic Implications for Malaria-HIV Co-infected Patients
The pharmacokinetic interactions between this compound and ART have significant implications for treating malaria in HIV co-infected patients nih.govasm.org. Reduced this compound exposure due to CYP3A4 induction by drugs like efavirenz can lead to subtherapeutic this compound concentrations, increasing the risk of malaria treatment failure and the development of drug resistance asm.orgoup.comnih.gov. Studies have shown that individuals on concomitant efavirenz have a substantial probability of achieving day 7 this compound concentrations below the threshold associated with increased treatment failure risk asm.org.
Conversely, the increased this compound exposure observed with CYP3A4 inhibitors like LPV/r could potentially be beneficial for malaria treatment efficacy i-base.info. However, the clinical significance of this increased exposure, particularly in the context of concurrent decreases in artemether (B1667619) and dihydroartemisinin (B1670584) exposure, requires further evaluation in co-infected individuals nih.govoup.comi-base.infonih.govscispace.com. Formal safety analysis of concomitant therapy is also important i-base.infohiv-druginteractions.orgiddo.org. Population pharmacokinetic and pharmacodynamic trials are valuable for evaluating the clinical significance of these interactions and determining if dosage modifications are needed oup.comnih.govscispace.com. Modeling suggests that increased artemether-lumefantrine doses may be required to achieve equivalent exposures when co-administered with efavirenz or nevirapine nih.govnih.gov.
Interactions with Antituberculosis Treatments (e.g., Rifampin)
Rifampin is a potent inducer of various CYP enzymes, including CYP3A4 researchgate.netoup.com. Co-administration of this compound with rifampin-based antituberculosis treatment has been shown to significantly decrease this compound exposure asm.orgresearchgate.netnih.gov.
Studies in HIV-seropositive Ugandan adults receiving rifampin-based tuberculosis treatment showed lower this compound concentrations during rifampin co-administration compared to when rifampin was stopped nih.gov. A previous study in healthy adults showed a significant reduction in maximum plasma concentrations of artemether, dihydroartemisinin, and this compound when co-administered with rifampicin-based antitubercular drugs researchgate.net. The population pharmacokinetic meta-analysis found that this compound exposure decreased by 59% in patients receiving rifampin-based antituberculosis treatment asm.org. Monte Carlo simulations indicated that individuals on concomitant rifampin have a high probability of achieving day 7 this compound concentrations below the threshold associated with increased treatment failure risk asm.org. Due to this significant interaction, it has been suggested that artemether-lumefantrine should not be co-administered with rifampicin (B610482) nih.gov. An extended artemether-lumefantrine regimen is predicted to overcome this interaction with rifampin asm.org.
Research on Other Clinically Significant Pharmacokinetic Interactions
Beyond interactions with ART and antituberculosis treatments, research has explored other potential pharmacokinetic interactions involving this compound. As a CYP3A4 substrate, this compound's metabolism can be affected by various other drugs that inhibit or induce this enzyme nih.govoup.comdrugbank.com.
This compound can increase the risk or severity of QTc prolongation when combined with drugs known to prolong the QT interval drugbank.com. Additionally, the metabolism of several drugs can be decreased when combined with this compound drugbank.com. Conversely, the metabolism of this compound can be increased by other inducers of CYP3A4, such as carbamazepine (B1668303) drugbank.com. Strong CYP3A4 inducers like carbamazepine, phenytoin, and St. John's wort can result in decreased this compound serum concentrations and potentially a loss of antimalarial efficacy rxlist.com. The serum concentration of this compound can also be decreased when combined with apalutamide (B1683753) drugbank.com. The metabolism of this compound can be decreased by inhibitors of CYP3A4, such as amiodarone, amprenavir, and clarithromycin (B1669154) drugbank.com.
Advanced Formulation Development Research for Lumefantrine
Strategies for Enhancing Oral Bioavailability and Solubility
To address the biopharmaceutical limitations of lumefantrine, researchers have explored various advanced drug delivery systems. These novel formulations are designed to increase the drug's solubility and absorption in the gastrointestinal tract.
Nanosuspension technology is a key strategy for improving the oral bioavailability of poorly soluble drugs like this compound. This approach involves reducing the drug's particle size to the nanometer range, which significantly increases the surface area available for dissolution.
One study detailed the development of a lyophilized this compound nanosuspension using a factorial design to optimize the formulation. nih.govtandfonline.com The independent variables analyzed were the concentration of Polysorbate 80 and the sonication time. nih.gov The optimized formulation exhibited a particle size of 95.34 nm. nih.govtandfonline.com Characterization confirmed the amorphous state of this compound within the nanosuspension, which contributes to its enhanced solubility. nih.govresearchgate.net A saturation solubility study revealed a substantial increase in the solubility of the this compound nanosuspension (1670 µg/mL) compared to the pure drug (212.33 µg/mL). nih.govresearchgate.net Another study preparing nanosuspensions by the wet milling method also reported significant improvements in solubility and dissolution. jetir.org
| Parameter | Value | Reference |
|---|---|---|
| Particle Size | 95.34 nm | nih.govtandfonline.com |
| Saturation Solubility (Nanosuspension) | 1670 µg/mL | nih.govresearchgate.net |
| Saturation Solubility (Pure Drug) | 212.33 µg/mL | nih.govresearchgate.net |
| Time to 90% Drug Release (t90) | ~3 minutes | nih.govtandfonline.com |
Nanostructured Lipid Carriers (NLCs) represent a promising lipid-based formulation approach for enhancing the oral delivery of lipophilic drugs such as this compound. NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure capable of accommodating a higher drug load and preventing drug expulsion during storage.
In one research effort, this compound-loaded NLCs were formulated using a hot emulsification-probe sonication method. colab.ws The optimized formulation demonstrated a particle size of 78.85 ± 2.55 nm and an encapsulation efficiency of 74.32 ± 1.63%. colab.ws Transmission electron microscopy confirmed the spherical shape of the NLCs. colab.ws Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) studies indicated that the encapsulated drug was in an amorphous state, which is favorable for improved solubility. colab.ws Another study focused on co-loading artemether (B1667619) and this compound into NLCs for injectable administration, achieving a hydrodynamic diameter of approximately 145 nm and high encapsulation efficiencies for both drugs (82% for artemether and 79% for this compound). tandfonline.comtandfonline.comnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Particle Size | 78.85 ± 2.55 nm | colab.ws |
| Polydispersity Index (PDI) | 0.255 ± 0.03 | colab.ws |
| Zeta Potential | -8.25 ± 2.29 mV | colab.ws |
| Encapsulation Efficiency | 74.32 ± 1.63% | colab.ws |
Solid dispersion is a well-established technique for improving the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a molecular level. acs.orgijpsonline.com
A clinical study in healthy volunteers evaluated two new solid dispersion formulations (SDFs) of this compound. asm.orgnih.govresearchgate.net The results were striking: under fasted conditions, the bioavailability of this compound from SDF variant 1 and variant 2 increased by up to approximately 48-fold and 24-fold, respectively, compared to the conventional formulation. asm.orgnih.govresearchgate.net The maximum plasma concentration (Cmax) for SDF variant 1 was about 19-fold higher than that of the conventional formulation. nih.gov These formulations molecularly disperse the amorphous drug within a hydrophilic polymer matrix, which helps to overcome its solubility-limited absorption. acs.org Studies have utilized carriers like polyvinylpyrrolidone (B124986) K-30 (PVP K-30), Soluplus, and Lutrol F68, preparing the SDFs via methods such as solvent evaporation. ijpsonline.com
| Formulation | Fold Increase in Bioavailability (AUC) | Fold Increase in Cmax | Reference |
|---|---|---|---|
| SDF Variant 1 | ~48-fold | ~19-fold | asm.orgnih.govresearchgate.net |
| SDF Variant 2 | ~24-fold | ~13-fold | asm.orgnih.gov |
Optimization of Dissolution and Drug Release Profiles
A primary goal of developing advanced formulations is to optimize the rate and extent of drug release. For this compound, enhancing its dissolution profile is critical for improving absorption.
Nanosuspension formulations have shown a significantly higher rate of dissolution compared to the pure drug. nih.govtandfonline.com The optimized nanosuspension achieved approximately 90% drug release in just 3 minutes, representing an almost 8-fold increase in drug release compared to pure this compound. nih.govtandfonline.comtandfonline.com
NLC formulations have been shown to provide a sustained release profile. colab.ws An in vitro study of co-loaded artemether-lumefantrine NLCs demonstrated a biphasic release pattern, with 45% of the this compound released over a 30-hour period. tandfonline.comtandfonline.comnih.gov This controlled release can be beneficial for maintaining therapeutic drug concentrations over an extended time. tandfonline.com
Solid dispersion formulations also significantly enhance dissolution. Studies using hydrophilic carriers like PVP K-30 showed a marked increase in the dissolution rate compared to the pure drug and marketed formulations when tested in acidic buffer with a surfactant. ijpsonline.com Research on granulated amorphous solid dispersions using polymers like HPMCAS and Eudragit L 100 also demonstrated rapid and high drug release, often achieving concentrations in solution significantly higher than the amorphous solubility of this compound. acs.orgnih.gov
Stability Assessments of Novel Formulations in Research
Ensuring the physical and chemical stability of novel formulations is crucial for their viability as pharmaceutical products. Stability studies are conducted under controlled conditions to predict the shelf-life and performance of the formulation over time.
A study on lyophilized this compound nanosuspensions confirmed their stability at 25 ± 2 °C/60 ± 5% RH and under accelerated conditions of 40 ± 2 °C/75 ± 5% RH for a period of three months. nih.govtandfonline.comresearchgate.net The characterization parameters confirmed no chemical interactions between the drug and the excipients, and the formulation maintained its amorphous nature and enhanced solubility. nih.govresearchgate.net
For solid dispersion formulations, stability is also a key consideration, as the amorphous drug has a thermodynamic tendency to revert to its more stable crystalline form. acs.org Stability studies on artemether-lumefantrine solid dispersions compressed into tablets showed that the drug content remained stable over six months at both room temperature and accelerated conditions (40°C/75% RH). ijpsonline.com Similarly, stability tests on dispersible tablets conducted at 30°C/75%RH have been used to establish an acceptable shelf life for these advanced formulations. who.int
Analytical Methodologies for Lumefantrine Research
Chromatographic Techniques
Chromatography plays a vital role in separating and quantifying Lumefantrine from complex mixtures, including pharmaceutical formulations and biological samples. Various chromatographic techniques have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. Numerous RP-HPLC methods have been developed and validated for the estimation of this compound in bulk drug and pharmaceutical dosage forms. For instance, a reversed-phase HPLC method was developed and validated for the estimation of this compound in bulk drug using a Thermo C18 column with a mobile phase of 10mM KH2PO4: acetonitrile (B52724) (pH 3.0 with OPA) in a 20:80 v/v ratio, detected at 240nm. This method showed linearity in the range of 5-25 μg/ml with an r² value close to one (0.999), and the total analysis time was approximately 6.0 minutes with a retention time of about 3.225 ± 0.001 min for this compound. journaljpri.com
Another RP-HPLC method for the simultaneous estimation of Artemether (B1667619) and this compound in pure drug and pharmaceutical dosage forms utilized a BDS Hypersil C18 column (150 × 4.6 mm i.d. 3 μm) with a mobile phase of 0.01M tetra butyl ammonium (B1175870) hydrogen sulphate and acetonitrile (20:80 v/v) at a flow rate of 1.0 ml/min, detected at 222 nm. The retention time for this compound was found to be 5.22 min, with a correlation coefficient (r²) of 0.999 over a concentration range of 16-96 μg/ml. analis.com.my
Stability-indicating RP-HPLC methods have also been developed and validated for the simultaneous determination of Artemether and this compound and their impurities. One such method used a Thermo Hypersil ODS C18 column (150x4.6 mm, 3µ) with a mobile phase of 0.1% formic acid and acetonitrile (10:90 v/v) at a flow rate of 1.6 ml/min and detection at 265 nm. The retention time for this compound was 1.9 min. innovareacademics.in
Validation parameters such as linearity, accuracy, precision, robustness, and specificity are typically evaluated during HPLC method development according to ICH guidelines. analis.com.myinnovareacademics.inwisdomlib.orgbiomedres.usijpsr.com For example, a validated RP-HPLC method for Artemether and this compound in pharmaceutical dosage forms demonstrated linearity with r² > 0.9947, precision with a coefficient of variation < 2%, and accuracy with a deviation of the mean from actual concentrations < 4%. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity, making it suitable for the determination of this compound in complex biological matrices like plasma, often simultaneously with its metabolites. LC-MS/MS methods have been developed and validated for the quantification of this compound in human plasma. abcresearchalert.comnih.gov One such method utilized protein precipitation for sample preparation and separation on a reversed-phase Zorbax SB-Ciano column with a mobile phase of acetonitrile and 20mM aqueous ammonium formate (B1220265) containing 0.5% formic acid. This method allowed for the simultaneous quantitation of this compound and its metabolite, desbutyl-lumefantrine, in human plasma and was applied to a pharmacokinetic study. abcresearchalert.com Another LC-MS/MS method for this compound in human plasma involved protein precipitation and achieved a linear range of 200–20000 ng/mL with a total run time of 2.5 minutes. nih.gov LC-MS has also been used in research to quantify this compound levels in the blood plasma of patients. chromatographytoday.com
High Performance Thin Layer Chromatography (HPTLC) Method Development
High Performance Thin Layer Chromatography (HPTLC) provides a simpler and more cost-effective alternative for the analysis of this compound, particularly for routine analysis and in-process samples. HPTLC methods have been developed and validated for the simultaneous estimation of Artemether and this compound in tablets and synthetic mixtures. researchgate.netpharmasm.com One HPTLC method used silica (B1680970) gel 60 F254 plates with n-hexane: ethyl acetate (B1210297) (8:2 v/v) as the mobile phase and densitometric measurement at 357 nm. This method showed linearity in the range of 10-800 ng/spot for this compound. researchgate.net Another validated HPTLC method for simultaneous estimation used precoated silica gel 60GF254 plates with Methanol (B129727):Choloroform:Toluene:Triethylamine (2:2:6:0.1) as the mobile phase and UV detection at 235 nm. The Rf value for this compound was found to be 0.82+0.02, and the method was linear in the range of 1200-7200 ng/spot. pharmasm.com HPTLC methods for this compound have been validated for parameters such as linearity, accuracy, precision, and robustness. researchgate.netnih.gov
Spectrophotometric Methods (e.g., UV Spectrophotometry) for Research Applications
UV spectrophotometry is a simple, rapid, and cost-effective technique used for the quantitative analysis of this compound in bulk and pharmaceutical formulations. Research has focused on developing and validating UV spectrophotometric methods for this compound estimation. A UV spectrophotometric method utilized a Shimadzu 1800 double beam UV-Visible spectrophotometer and a solvent mixture of OPA (0.1% H3PO4): methanol (50:50). The maximum absorbance (λ max) of this compound was monitored at 236 nm, and the calibration curve was linear within the concentration range of 0.25-25 μg/mL. researchgate.net Another UV method developed for this compound in tablet form showed maximum absorption at 228 nm and obeyed Beer's law in the concentration range of 10 to 50 µg/ml. pharmatutor.org UV-Visible spectroscopy is a widely used method for quality control due to its simplicity, versatility, speed, accuracy, and cost-effectiveness. ijarsct.co.in
Method Validation Parameters in Research Settings (Accuracy, Precision, Linearity, Robustness)
Method validation is a critical process in analytical research to ensure that a method is suitable for its intended purpose. For this compound analysis, validation typically involves assessing parameters such as accuracy, precision, linearity, and robustness, often following guidelines from regulatory bodies like the ICH. analis.com.myinnovareacademics.inwisdomlib.orgbiomedres.usijpsr.comresearchgate.netpharmatutor.org
Accuracy refers to the closeness of agreement between the value found and the accepted true value. Recovery studies are commonly performed to evaluate accuracy, where known amounts of analyte are added to a matrix, and the percentage recovery is calculated. innovareacademics.inwisdomlib.orgresearchgate.net For example, in a validated RP-HPLC method, the accuracy was evaluated by measuring recovery at three different concentration levels (50%, 100%, and 150%), with recovery percentages near 100%. innovareacademics.in
Precision describes the agreement among individual measurements when the same procedure is applied repeatedly to multiple samples. It is usually expressed as relative standard deviation (RSD). Both intra-day (repeatability) and inter-day (intermediate precision) precision are assessed. analis.com.mywisdomlib.orgbiomedres.us Validated methods for this compound have reported RSD values typically less than 2.0%, indicating good precision. analis.com.mywisdomlib.orgbiomedres.usnih.govpharmatutor.org
Linearity establishes the proportional relationship between the analytical response (e.g., peak area) and the concentration of the analyte over a defined range. Calibration curves are constructed by plotting the response versus concentration, and the linearity is evaluated by the correlation coefficient (r²). analis.com.myinnovareacademics.inbiomedres.us Developed methods for this compound consistently show high correlation coefficients (typically > 0.999), demonstrating good linearity over their respective concentration ranges. journaljpri.comanalis.com.myinnovareacademics.inbiomedres.usijpsr.compharmasm.comnih.govpharmatutor.orgresearchgate.net
Robustness evaluates the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This demonstrates the reliability of the method during normal usage. Parameters such as mobile phase composition, flow rate, and column temperature are typically varied to assess robustness. analis.com.myinnovareacademics.innih.govresearchgate.net Studies have shown that validated methods for this compound remain robust to minor changes in these parameters. analis.com.mynih.govresearchgate.net
Other validation parameters often assessed include specificity (the ability to measure the analyte accurately in the presence of other components), limit of detection (LOD), and limit of quantitation (LOQ). analis.com.myinnovareacademics.inbiomedres.usnih.gov
The rigorous validation of these analytical methods ensures their suitability for the accurate and reliable determination of this compound in various research applications.
Emerging Research and Future Directions for Lumefantrine
Exploration of Potential Beyond Antimalarial Applications (e.g., Cancer, Antiparasitic Activity)
Recent research has begun to uncover the therapeutic potential of lumefantrine beyond its established role as an antimalarial agent. Studies have indicated its possible applications in oncology and in treating other parasitic infections.
Anticancer Properties: this compound has demonstrated promising anti-tumor effects, particularly in the context of glioblastoma and lung cancer. Research has shown that this compound can inhibit the transcriptional activities of Friend leukemia integration 1 (Fli-1), a protein implicated in the progression of glioblastoma. nih.gov By inhibiting Fli-1, this compound can reverse resistance to radiation and temozolomide, standard treatments for this aggressive brain cancer. nih.gov
In the context of lung cancer, studies have explored the use of this compound in combination with nano calcium phosphate loaded lipid nanoparticles. nih.gov This formulation, which is pH-sensitive, has shown a synergistic anti-tumor effect in mice models, suggesting a potential new therapeutic strategy for lung cancer. nih.govresearchgate.net
Broader Antiparasitic Activity: The antiparasitic spectrum of this compound may extend beyond Plasmodium. In vitro studies have shown that it can inhibit the growth of Babesia gibsoni, a parasite that causes canine babesiosis. wikipedia.org This finding suggests that this compound could be repurposed for veterinary or even human applications against related parasites.
Other Potential Applications: Preliminary research also points to other biological activities of this compound. Selenium-containing derivatives of this compound have exhibited potential antibacterial and antifungal properties. wikipedia.org Furthermore, it has been classified as a potential endocrine-disrupting compound, an area that warrants further investigation. wikipedia.org
The exploration of this compound for non-malarial applications is still in its early stages, but these initial findings open up exciting new avenues for research and drug development.
Strategies for Mitigating Antimalarial Drug Resistance in Research
The increasing threat of resistance to artemisinin (B1665778) and its partner drugs necessitates innovative strategies to preserve the effectiveness of current antimalarial therapies. Research is actively focused on several approaches to mitigate the development and spread of resistance.
One of the key strategies being investigated is the use of triple artemisinin-based combination therapies (TACTs). nih.govjwatch.org The rationale behind TACTs is that combining an artemisinin derivative with two partner drugs with different mechanisms of action will reduce the selective pressure for the emergence of resistance to any single component. nih.gov Clinical trials have shown that TACTs, such as artemether-lumefantrine combined with amodiaquine, are safe, well-tolerated, and highly efficacious, particularly in regions with established artemisinin resistance. jwatch.org The combination of artemether-lumefantrine and amodiaquine (ALAQ) is now undergoing Phase 3 trials as a fixed-dose combination. mmv.org
Another approach is the development of novel partner drugs and combinations that can overcome existing resistance mechanisms. This compound itself has been shown to enhance the activity of artemisinin derivatives against resistant parasite strains during the critical early ring stage of development. nih.govresearchgate.net This synergistic interaction suggests that this compound can play a crucial role in combating emerging artemisinin resistance. nih.gov
Furthermore, strengthening surveillance systems to monitor for drug resistance is a critical component of any mitigation strategy. nih.gov This includes the use of molecular markers to track the spread of resistant parasites and conducting therapeutic efficacy studies to ensure that treatment guidelines remain effective. nih.govwho.int The World Health Organization (WHO) has outlined a strategy to respond to antimalarial drug resistance in Africa, which emphasizes improved detection, delaying the emergence of resistance, and limiting the spread of resistant parasites. who.int
Finally, optimizing the use of existing antimalarials through strategies like multiple first-line treatments (MFT) is also being considered. tandfonline.com By deploying different ACTs in different regions or at different times, it may be possible to reduce the selective pressure on any single drug combination. tandfonline.com
| Strategy | Rationale | Key Research Findings |
| Triple Artemisinin-Based Combination Therapies (TACTs) | Combining an artemisinin with two partner drugs reduces the selective pressure for resistance. | TACTs have shown high efficacy in areas with artemisinin resistance and are generally safe and well-tolerated. jwatch.org |
| Novel Partner Drugs and Combinations | Developing new drugs and combinations can overcome existing resistance mechanisms. | This compound demonstrates synergistic activity with artemether (B1667619) against artemisinin-resistant parasites. nih.gov |
| Enhanced Surveillance | Early detection of resistance allows for timely implementation of mitigation strategies. | Molecular markers and therapeutic efficacy studies are crucial for monitoring resistance. nih.gov |
| Multiple First-Line Treatments (MFT) | Using different ACTs can minimize selective drug pressure for a specific drug. tandfonline.com | Mathematical models have shown potential benefits in certain settings. tandfonline.com |
In Silico Dose Optimization Studies Based on PK/PD Models
In silico dose optimization, utilizing pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation, has become an invaluable tool in refining antimalarial treatment regimens. These computational approaches allow researchers to predict how a drug will behave in different patient populations and to identify optimal dosing strategies that maximize efficacy while minimizing potential side effects. nih.gov
PK/PD models for this compound have been particularly important in optimizing its use in vulnerable populations, such as pregnant women and young children, who are often excluded from early clinical trials. nih.goviddo.org For instance, a study using PK/PD modeling suggested that extending the treatment regimen of artemether-lumefantrine in pregnant women could improve cure rates, especially in regions with high levels of drug resistance. iddo.org
These models can also account for patient-specific factors that may alter drug exposure, such as co-infections like HIV and nutritional status. nih.gov By integrating these variables, researchers can propose adjusted dosing regimens to ensure therapeutic drug levels are achieved in all patients.
Furthermore, PK/PD modeling is being used to evaluate novel drug combinations. For the triple-ACT artemether-lumefantrine-amodiaquine, population pharmacokinetic modeling and simulation were used to develop an optimal fixed-dose regimen. nih.gov This work led to the proposal of an expanded weight-based dosing scheme to ensure equivalent drug exposure across different body weights. nih.gov
The use of in silico studies represents a more efficient and ethical approach to dose-finding, reducing the need for extensive dose-ranging studies in vulnerable populations and accelerating the development of optimized treatment guidelines. malariaworld.orgmmv.org
Overview of Ongoing Clinical Trials and Developmental Pipelines
The clinical development pipeline for this compound continues to be active, with a focus on new formulations, combinations, and indications. Several ongoing clinical trials are investigating various aspects of this compound therapy.
A significant area of investigation is the development of new formulations for pediatric populations. The CALINA study, a Phase II/III trial, has evaluated a new dispersible tablet formulation of artemether-lumefantrine for infants and neonates weighing less than 5 kg. novartis.com The positive results from this study have been submitted for regulatory review. novartis.com
As previously mentioned, the combination of ganaplacide with a new formulation of this compound is a major focus of current research. Following successful Phase II trials, this non-artemisinin combination is moving into Phase III studies to further evaluate its efficacy and safety in adults and children with uncomplicated malaria. novartis.commmv.org
Triple artemisinin-based combination therapies involving this compound are also in late-stage development. A Phase 3 trial has been initiated for a fixed-dose combination of artemether-lumefantrine and amodiaquine. mmv.org This study aims to provide a simple, effective treatment to combat drug-resistant malaria.
Below is a table summarizing some of the key ongoing and recent clinical trials involving this compound:
| Study/Trial Name | Phase | Focus | Status |
| Ganaplacide/Lumefantrine-SDF Combination | Phase 3 | Treatment of uncomplicated P. falciparum malaria in adults and children. novartis.comclinicaltrialsarena.com | Ongoing |
| CALINA | Phase II/III | New dispersible tablet formulation of artemether-lumefantrine for infants <5 kg. novartis.com | Completed, data submitted for regulatory review. |
| Artemether-Lumefantrine and Amodiaquine (ALAQ) TACT | Phase 3 | Fixed-dose triple combination therapy for uncomplicated P. falciparum malaria. mmv.org | Ongoing |
| Platform Study for Anti-malarial Agents | Phase 2 | Efficacy and safety of various anti-malarial agents, including combinations with this compound. novartis.com | Recruiting |
These ongoing research efforts underscore the continued importance of this compound in the global fight against malaria and highlight the innovative strategies being employed to optimize its use and extend its therapeutic lifespan.
Q & A
Q. What experimental designs are commonly used to evaluate lumefantrine's pharmacokinetics (PK) and pharmacodynamics (PD) in preclinical studies?
Preclinical PK/PD studies often employ randomized complete block designs with dose-response comparisons. For example, rodent models (e.g., rats) are stratified into control and treatment groups, with replicates to account for biological variability. Dosing regimens (e.g., 2–24 mg/kg this compound) are administered orally, followed by serial blood sampling to measure plasma concentrations. Pharmacodynamic endpoints include parasitemia reduction ratios and recrudescence rates .
Q. How is this compound quantified in biological samples, and what analytical methods are validated for this purpose?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard. A stability-indicating method using a C18 column and acetonitrile-phosphate buffer mobile phase (pH 3.0) can resolve this compound from its metabolite, desbutyl-lumefantrine (DBL). Central composite design optimizes parameters like flow rate (0.8–1.2 mL/min) and column temperature (25–40°C) to minimize co-elution of impurities .
Q. What are the primary mechanisms of this compound's antimalarial activity?
this compound inhibits heme detoxification in Plasmodium parasites by forming toxic complexes with ferriprotoporphyrin IX. This disrupts membrane integrity and induces oxidative stress. Synergy with artemisinins (e.g., artemether) arises from artemisinin's rapid parasiticidal action and this compound's prolonged schizonticidal effects .
Advanced Research Questions
Q. How do covariates like pregnancy, age, and malnutrition affect this compound exposure, and how can PK models address these variations?
Population PK analyses reveal that pregnant women (second/third trimester) and children <25 kg exhibit 20–24% lower day-7 this compound concentrations due to altered clearance and absorption. Covariate-adjusted models incorporate allometric scaling (weight), gestational age, and baseline parasitemia. Simulations suggest extending treatment duration (e.g., 5-day regimens) or increasing dosing frequency to improve exposure .
Q. What methodological challenges arise in assessing this compound-DBL interactions, and how do these influence clinical outcomes?
DBL, a metabolite with 7-fold higher in vitro potency than this compound, complicates PK/PD interpretations. Isobolographic analyses show mild synergy between DBL and dihydroartemisinin (sum fractional inhibitory concentration [ΣFIC] = 0.92–0.94). However, day-7 DBL plasma concentrations <31.9 nM correlate with treatment failure, necessitating LC-MS/MS assays to distinguish parent drug and metabolite contributions .
Q. How do drug-drug interactions (DDIs) with antiretrovirals impact this compound efficacy, and what experimental approaches quantify these effects?
Efavirenz (CYP3A4 inducer) reduces this compound AUC by 56%, while nevirapine shows conflicting effects (AUC increases/decreases). DDI studies use crossover designs in healthy volunteers or PK sampling in HIV-malaria co-infected cohorts. Physiologically based pharmacokinetic (PBPK) modeling predicts dose adjustments, but clinical validation remains critical due to variability in enzyme induction .
Q. What statistical methods resolve contradictions in this compound exposure data across studies (e.g., malnutrition effects)?
Meta-regression of pooled datasets (e.g., WWARN repository) identifies confounding variables. For example, malnutrition-associated exposure discrepancies may arise from divergent z-score distributions in study populations. Mixed-effects models with covariates like weight-for-height z-scores and regional parasite resistance profiles improve generalizability .
Methodological Guidance
- For PK/PD Modeling : Use nonlinear mixed-effects software (e.g., NONMEM) with Bayesian priors to account for sparse sampling in vulnerable populations. Validate models using visual predictive checks and bootstrap analysis .
- For Stability Studies : Employ forced degradation (acid/alkali hydrolysis, oxidation) to validate HPLC methods. Monitor this compound degradation products at 335 nm, ensuring resolution ≥2.0 between peaks .
- For Synergy Testing : Apply fixed-ratio isobolograms and calculate ΣFIC values. Use in vitro parasite culture assays (e.g., hypoxanthine uptake inhibition) with lab-adapted (3D7, W2mef) and field isolates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
